molecular formula C25H18O8 B2621615 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate CAS No. 858764-16-6

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate

Cat. No.: B2621615
CAS No.: 858764-16-6
M. Wt: 446.411
InChI Key: NNGZHDSQNYRRIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a synthetic coumarin derivative supplied as a dry powder for biological screening and lead optimization purposes . This compound features a complex structure integrating coumarin and benzodioxole moieties, with a molecular weight of 460.44 and the empirical formula C26H20O8 . Its calculated Lipinski's Rule of Five parameters include a logP of 5.372, 0 hydrogen bond donors, and 8 hydrogen bond acceptors, which are valuable initial data points for researchers in early-stage drug discovery assessing the compound's drug-likeness and pharmacokinetic potential . The scaffold of this compound is of significant research interest. Coumarin derivatives are extensively investigated for their wide range of pharmacological activities, including potential as anticancer agents . Furthermore, the 1,3-benzodioxole functional group present in the structure is a known bioactive component found in various pharmaceuticals and pesticides, often influencing the compound's interaction with biological systems . Researchers value chromen-4-one (chromone) core structures like the one in this compound for their pronounced biological activities, which often include cytotoxic and antioxidant properties, making them promising candidates in development projects . This product is intended for research and development applications by trained professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All safety data sheets and handling instructions should be consulted prior to use.

Properties

IUPAC Name

[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O8/c1-2-28-18-5-3-4-6-20(18)33-23-13-29-21-12-16(8-9-17(21)24(23)26)32-25(27)15-7-10-19-22(11-15)31-14-30-19/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGZHDSQNYRRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the chromenone core, followed by the introduction of the ethoxyphenoxy group and the benzodioxole moiety. Key reagents often include ethyl bromoacetate, phenol derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: Its unique structure could be useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several chromen-carboxylate derivatives, differing primarily in substituent positions, functional groups, and molecular modifications. Below is a detailed comparison based on substituent effects, analytical methods, and inferred properties:

Substituent Position and Type
  • 3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate (): Substituent: 4-Methoxyphenoxy (para-methoxy). Key Differences: The methoxy group at the para position reduces steric hindrance compared to the ortho-ethoxy group in the target compound. Analytical Method: Detected via LCMS in Binahong leaf extracts, indicating natural occurrence .
  • [3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 1,3-benzodioxole-5-carboxylate (): Substituents: 4-Methoxyphenoxy + 2-trifluoromethyl. Key Differences: The trifluoromethyl group at C2 introduces strong electron-withdrawing effects, which may enhance metabolic stability or alter electronic distribution. This modification is absent in the target compound. Molecular Weight: 500.07 g/mol (reported), significantly higher than the target compound due to the CF3 group .
  • [3-(3-Methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate (): Substituents: 3-Methoxyphenoxy (meta-methoxy) + 2-methyl. Key Differences: The methyl group at C2 may restrict chromen ring flexibility, while the meta-methoxy substituent could alter binding interactions compared to the ortho-ethoxy group. CAS No.: 859138-57-1 (documented in synthetic libraries) .
Structural and Functional Implications
Compound Name Substituent Position/Type Chromen Modifications Molecular Weight (g/mol) Analytical Method
Target Compound 2-ethoxyphenoxy None ~472.06 (estimated) LCMS (inferred)
3-(4-Methoxyphenoxy)-... () 4-methoxyphenoxy None ~458.04 (estimated) LCMS
3-(4-Methoxyphenoxy)-2-CF3-... () 4-methoxyphenoxy + 2-CF3 Trifluoromethyl at C2 500.07 (reported) Not specified
3-(3-Methoxyphenoxy)-2-methyl-... () 3-methoxyphenoxy + 2-methyl Methyl at C2 ~472.06 (estimated) Not specified

Key Observations :

Steric Effects : Ortho substitution (target) introduces greater steric hindrance than para/meta positions, possibly affecting binding to biological targets.

Electron Effects : Trifluoromethyl () increases electron-withdrawing capacity, contrasting with the electron-donating ethoxy group in the target compound.

Analytical and Computational Tools

Structural elucidation of similar compounds often employs LCMS for detection () and crystallographic software suites like SHELX for resolving molecular configurations ().

Biological Activity

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that combines chromenone and benzodioxole moieties. Its IUPAC name is 3-(2-ethoxyphenoxy)-4-oxochromen-7-yl N,N-diethylcarbamate . The molecular formula is C22H23NO6C_{22}H_{23}NO_6 with a molecular weight of approximately 393.42 g/mol.

Biological Activity Overview

Research indicates that compounds containing the benzodioxole structure often exhibit significant biological activities, including:

  • Antioxidant Activity : Compounds derived from benzodioxole have been shown to possess antioxidative properties, which can mitigate oxidative stress in biological systems.
  • Antimicrobial Properties : Several derivatives have demonstrated efficacy against various microbial strains.
  • Anticancer Potential : Some studies suggest that the compound may inhibit cancer cell proliferation through specific molecular pathways.

The mechanism of action for 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer and inflammation.
  • Receptor Modulation : It could interact with specific receptors, altering cellular signaling pathways.
  • Radical Scavenging : The antioxidant properties may stem from its ability to scavenge free radicals, thus protecting cells from damage.

Antioxidant Activity

A study evaluating various benzodioxole derivatives found that compounds with similar structures exhibited promising antioxidant activity. For instance, a related compound demonstrated an IC50 value of 86.3 μM in DPPH scavenging assays, indicating moderate antioxidative potential .

Antimicrobial Properties

Research on benzodioxole derivatives highlights their antimicrobial effects. A recent study indicated that certain benzodioxole acids showed larvicidal activity against Aedes aegypti, a vector for several viral diseases. The compound exhibited LC50 and LC90 values of 28.9 ± 5.6 μM and 162.7 ± 26.2 μM respectively .

Anticancer Studies

In vitro studies have shown that related compounds can inhibit the proliferation of cancer cells. For example, a derivative demonstrated significant cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 Value
Compound ABenzodioxole derivativeAntioxidant86.3 μM
Compound BChromenone derivativeAnticancerNot specified
Compound CEthoxyphenoxy derivativeAntimicrobialLC50: 28.9 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.